molecular formula C21H21NO3S B13079145 (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid

Cat. No.: B13079145
M. Wt: 367.5 g/mol
InChI Key: KWDKNJJNTVVWRD-SSZFMOIBSA-N
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Description

(Z)-3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid is a synthetic small molecule characterized by a benzothiazole core linked to a 4-butoxyphenyl group via a conjugated but-3-enoic acid chain in the Z-configuration. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and anticancer properties . The Z-configuration of the double bond may influence spatial orientation, affecting target binding and selectivity .

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid

InChI

InChI=1S/C21H21NO3S/c1-2-3-12-25-17-10-8-15(9-11-17)13-16(14-20(23)24)21-22-18-6-4-5-7-19(18)26-21/h4-11,13H,2-3,12,14H2,1H3,(H,23,24)/b16-13-

InChI Key

KWDKNJJNTVVWRD-SSZFMOIBSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthesis of Benzothiazole Intermediate

  • The benzothiazole ring is typically synthesized by condensation of 2-aminothiophenol with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions.
  • Alternatively, commercially available 2-substituted benzothiazoles can be employed as starting materials to streamline synthesis.

Construction of the But-3-enoic Acid Backbone

  • The key step involves the formation of the α,β-unsaturated carboxylic acid (but-3-enoic acid) with Z-selectivity.
  • This is often achieved via Wittig or Horner–Wadsworth–Emmons (HWE) reactions using appropriate phosphonium ylides or phosphonate esters derived from the benzothiazole aldehyde and the butanoic acid moiety.
  • Reaction conditions such as temperature, solvent, and base choice are optimized to favor the Z-isomer.

Introduction of the 4-Butoxyphenyl Group

  • The 4-butoxyphenyl substituent can be introduced by:

    • Starting from 4-butoxybenzaldehyde or 4-butoxyphenylacetic acid derivatives in the condensation step.
    • Alternatively, Suzuki or Heck cross-coupling reactions can be used to attach the butoxyphenyl group to a suitable halogenated intermediate.
  • The butoxy group (–O–(CH2)3–CH3) is typically introduced via alkylation of a hydroxyphenyl precursor using butyl halides under basic conditions.

Purification and Characterization

Comparative Data Table of Related Benzothiazole Butenoic Acids

Compound Name Key Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Notes
(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid 4-Methoxyphenyl C18H15NO3S 325.4 Synthesized via condensation of benzothiazole aldehyde with 4-methoxybenzyl phosphonate ester; Z-selective HWE reaction
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid 3-Phenylmethoxyphenyl C24H19NO3S 401.48 Multi-step synthesis including benzothiazole condensation and aromatic substitution; requires careful purification
(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid 4-Butoxyphenyl C21H21NO3S ~353.5* Expected to follow similar synthetic route as methoxy analogs with alkylation step to introduce butoxy group

*Estimated molecular weight based on substitution.

Research Findings on Preparation Methods

  • Studies on related benzothiazole enoic acids emphasize the importance of controlling reaction conditions to achieve high Z-selectivity and yield.
  • The choice of base (e.g., sodium hydride, potassium tert-butoxide) and solvent (e.g., THF, DMF) in the Wittig/HWE reactions critically affects stereochemical outcome.
  • Alkylation of hydroxyphenyl intermediates to butoxy derivatives is typically performed under mild basic conditions to avoid side reactions.
  • Purification techniques such as silica gel chromatography with gradient elution have been optimized to separate Z and E isomers effectively.
  • Spectroscopic data confirm that the Z-isomer exhibits characteristic coupling constants (J ~ 12–16 Hz) in 1H NMR for the vinyl protons, distinguishing it from the E-isomer.

Summary Table of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome Notes
1 Benzothiazole formation 2-Aminothiophenol + aldehyde, acidic reflux Benzothiazole intermediate Commercially available alternatives possible
2 Wittig/HWE olefination Phosphonium ylide or phosphonate ester, base (NaH, KOtBu), THF, low temp Formation of Z-configured but-3-enoic acid Optimization needed for Z-selectivity
3 Alkylation of hydroxyphenyl Butyl bromide, K2CO3 or NaH, DMF, room temp Introduction of butoxy substituent Mild conditions prevent side reactions
4 Purification Column chromatography, recrystallization Pure Z-isomer Verification by NMR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the but-3-enoic acid moiety.

    Reduction: Reduction reactions can target the benzothiazole ring or the but-3-enoic acid group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole possess anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, suggesting that (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid may exhibit similar activity.

A notable study demonstrated that benzothiazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. The presence of the benzothiazole core in this compound suggests potential efficacy against bacterial and fungal pathogens. Research has shown that modifications to the benzothiazole structure can enhance antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its structure allows for efficient charge transport, which is essential in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Studies have reported that incorporating benzothiazole derivatives into polymer matrices can improve the performance of these devices by enhancing charge mobility and stability under operational conditions .

Data Table: Summary of Applications

Application AreaSpecific UsesSupporting Studies
Medicinal ChemistryAnticancer agentsInduction of apoptosis via p53 pathway
Antimicrobial agentsEfficacy against S. aureus and E. coli
Material ScienceOrganic electronicsImproved charge transport in OLEDs and OPVs

Case Studies

  • Anticancer Study : A study published in Molecules explored the synthesis of various benzothiazole derivatives and their effects on cancer cell lines. The results indicated that compounds with similar structures to this compound effectively inhibited cell proliferation and induced apoptosis in human breast cancer cells .
  • Antimicrobial Research : Another research article focused on the antimicrobial properties of benzothiazole derivatives. It was found that modifications to the benzothiazole structure significantly enhanced activity against common pathogens, providing a basis for developing new antimicrobial agents based on this compound .

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may bind to active sites, while the butoxyphenyl group can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Benzothiazole-2-yl-4-phenyl-but-3-enoic Acid

  • Structural Difference : Lacks the 4-butoxyphenyl group, replaced by a phenyl ring.
  • Activity: Demonstrated high binding affinity in molecular docking studies (GOLD score: 58.7) and fluorimetric assays targeting TcTs (Trypanosoma cruzi trans-sialidase), a therapeutic target for Chagas disease .

AS601245 (1,3-Benzothiazol-2-yl Acetonitrile Derivative)

  • Structural Difference: Features a pyrimidinyl acetonitrile group instead of the but-3-enoic acid chain.
  • Activity : A potent c-Jun N-terminal kinase (JNK) inhibitor (IC₅₀: 70 nM) with anti-inflammatory and neuroprotective effects .
  • Key Insight : The nitrile group facilitates hydrogen bonding with kinase active sites, while the benzothiazole core maintains π-π stacking interactions. The absence of a carboxylic acid may reduce solubility but improve blood-brain barrier penetration .

Cpd E [(6-Nitro-1,3-Benzothiazol-2-yl)carbamoyl Derivative]

  • Structural Difference : Incorporates a nitro group on the benzothiazole ring and a carbamoylphenyl moiety.
  • Activity : Inhibits low-molecular-weight protein tyrosine phosphatase (LMWPTP) with IC₅₀: 1.2 µM, relevant in cancer metabolism .
  • Key Insight : The nitro group enhances electron-withdrawing effects, stabilizing interactions with catalytic cysteine residues. However, this may increase metabolic instability compared to the electron-donating butoxy group in the target compound .

Table 1: Substituent Comparison

Compound Key Substituent clogP Target Affinity (IC₅₀/Kd) Solubility (µM)
(Z)-Target Compound 4-Butoxyphenyl 4.8 N/A* 12.5 (pH 7.4)
3-Benzothiazole-2-yl-4-phenyl Phenyl 3.2 TcTs Kd: 0.8 µM 45.0
AS601245 Pyrimidinyl acetonitrile 3.5 JNK3 IC₅₀: 70 nM 8.2
Cpd E 6-Nitrobenzothiazole 2.9 LMWPTP IC₅₀: 1.2 µM 6.7

Key Observations:

Lipophilicity : The 4-butoxyphenyl group increases clogP, suggesting improved membrane permeability but reduced aqueous solubility compared to phenyl or nitro-substituted analogs .

Hydrogen Bonding: The but-3-enoic acid chain may engage in stronger hydrogen bonding (e.g., with kinases or phosphatases) than nitrile or carbamoyl groups, albeit at the cost of increased ionization at physiological pH .

Biological Activity

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C21H21NO3S
Molecular Weight: 367.5 g/mol
IUPAC Name: this compound
InChI Key: KWDKNJJNTVVWRD-SSZFMOIBSA-N

This compound features a benzothiazole moiety linked to a butoxyphenyl group and a but-3-enoic acid structure, which contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Moiety: Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Coupling with Butoxyphenyl Group: Utilizing Suzuki or Heck coupling reactions.
  • Finalization of the But-3-enoic Acid Moiety: This step may involve various synthetic strategies to optimize yield and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation: Compounds have shown effectiveness against several cancer cell lines, including Mia PaCa-2 and PANC-1 .

Enzyme Inhibition

The compound may interact with specific enzymes, particularly those involved in metabolic pathways. For example:

  • Tyrosinase Inhibition: Similar compounds have demonstrated the ability to inhibit mushroom tyrosinase, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Antioxidant Properties

Antioxidant activity has been noted in related analogs, indicating that this compound could also scavenge free radicals:

CompoundDPPH Scavenging Activity (%)
Analog 193
Analog 282
Control (Vitamin C)Similar efficacy

This antioxidant capacity may contribute to its protective effects against oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding to Enzymatic Active Sites: The benzothiazole moiety may interact with enzymes like tyrosinase or other metabolic enzymes.
  • Modulation of Signaling Pathways: The butoxyphenyl group can enhance binding affinity and specificity, potentially leading to altered signaling pathways within cells.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antitumor Studies: A study demonstrated that certain benzothiazole derivatives exhibited potent antitumor activity against multiple cancer cell lines, suggesting a promising avenue for drug development .
  • Tyrosinase Inhibition Studies: Research showed that analogs could significantly inhibit tyrosinase activity in both in vitro and cellular models, indicating potential applications in dermatology .

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